3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Overview
Description
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane, also known as CTFI, is an organofluorine compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 34.2 °C and a molecular weight of 218.94 g/mol. CTFI is a highly reactive compound that is used in a variety of synthetic reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Agrochemical Industry
- Summary of Application : TFMP and its derivatives are key structural ingredients in the development of many agrochemical compounds . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . For example, Fluazifop-butyl, a TFMP derivative, was introduced to the agrochemical market .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods of Application : The synthesis of TFMP derivatives in pharmaceuticals also involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results or Outcomes : Many candidates are currently undergoing clinical trials .
properties
IUPAC Name |
2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF6I/c5-1-2(12,3(6,7)8)4(9,10)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSUYHNDADQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF6I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378716 | |
Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane | |
CAS RN |
240122-22-9 | |
Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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